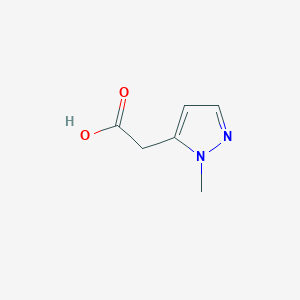

2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Description

Molecular Architecture and Conformational Analysis

The molecular architecture of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid exhibits a distinctive structural framework characterized by the integration of a five-membered pyrazole heterocycle with an acetic acid functional group. The compound adopts a planar configuration in the pyrazole ring system, which is typical for aromatic heterocycles, while the acetic acid side chain provides conformational flexibility. The methyl substitution at the nitrogen-1 position of the pyrazole ring significantly influences the overall molecular geometry and electronic distribution throughout the structure.

Conformational analysis studies have revealed that the compound can exist in multiple conformational states due to the rotational freedom around the carbon-carbon bond connecting the pyrazole ring to the acetic acid moiety. The preferred conformations are stabilized through intramolecular interactions, particularly involving the carboxylic acid group and the pyrazole nitrogen atoms. These conformational preferences directly impact the compound's physical properties and chemical reactivity patterns.

The spatial arrangement of functional groups within the molecule creates distinct regions of electron density that contribute to its overall chemical behavior. The pyrazole ring system acts as an electron-rich aromatic center, while the carboxylic acid group provides both electron-withdrawing characteristics and hydrogen bonding capabilities. This complementary electronic distribution establishes the foundation for the compound's interaction with various chemical species and biological targets.

Crystal structure investigations of related pyrazole-acetic acid derivatives have demonstrated that these compounds typically form extended hydrogen-bonded networks in the solid state. The carboxylic acid groups participate in classical hydrogen bonding interactions, often forming dimeric structures through symmetry centers. Additionally, weaker intermolecular interactions involving carbon-hydrogen bonds and nitrogen atoms contribute to the overall crystal packing arrangements and stability.

Computational Modeling: Density Functional Theory Studies of Reactivity and Electronic Properties

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets have provided comprehensive insights into the electronic structure and reactivity of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal significant information about the compound's electronic properties and chemical reactivity patterns. These computational studies have established fundamental electronic parameters that govern the molecule's behavior in various chemical environments.

The highest occupied molecular orbital energy levels demonstrate electron density localization primarily on the pyrazole ring system, particularly involving the nitrogen-nitrogen bond and the aromatic π-system. This electron distribution pattern indicates that the pyrazole ring serves as the primary electron-donating center during chemical reactions. The calculated highest occupied molecular orbital energy values typically range from -5.4 to -9.4 electron volts, depending on the specific computational methodology and basis set employed.

Lowest unoccupied molecular orbital calculations reveal electron acceptance characteristics concentrated on specific regions of the molecular framework. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital levels, measuring approximately 4.0 to 4.7 electron volts, suggests moderate chemical reactivity and stability under standard conditions. This energy gap parameter serves as a crucial indicator of the compound's polarizability and chemical hardness, with smaller gaps typically associated with higher reactivity and larger gaps indicating greater chemical stability.

Global chemical reactivity descriptors derived from frontier molecular orbital calculations provide quantitative measures of the compound's electronic properties. The electronegativity, chemical hardness, and electrophilicity index values calculated from highest occupied molecular orbital and lowest unoccupied molecular orbital energies offer predictive insights into reaction mechanisms and interaction patterns. These parameters are particularly valuable for understanding the compound's potential as a pharmaceutical intermediate or active component.

Crystallographic and Spectroscopic Characterization

Spectroscopic characterization of this compound reveals distinctive absorption and vibrational features that correspond to its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structural framework, with characteristic chemical shifts observed for the pyrazole ring protons, methyl group, and acetic acid moiety. The proton nuclear magnetic resonance spectrum typically displays signals corresponding to the pyrazole ring hydrogen atoms, the nitrogen-methyl group, and the methylene bridge connecting to the carboxylic acid functionality.

Infrared spectroscopy analysis reveals characteristic vibrational frequencies associated with the various functional groups present in the molecule. The carboxylic acid group exhibits typical carbonyl stretching vibrations around 1690-1700 wavenumbers, while the pyrazole ring system displays aromatic carbon-carbon and carbon-nitrogen stretching modes in the 1500-1600 wavenumber region. The nitrogen-methyl group contributes additional vibrational features in the alkyl carbon-hydrogen stretching region.

Mass spectrometry characterization confirms the molecular ion peak at mass-to-charge ratio 140, consistent with the molecular formula C6H8N2O2. Fragmentation patterns observed in mass spectrometric analysis provide structural confirmation and insight into the compound's stability under ionization conditions. Common fragmentation pathways involve loss of the carboxylic acid functionality or cleavage of the methylene bridge connecting the pyrazole ring to the acetic acid group.

Crystallographic studies of related pyrazole-acetic acid derivatives demonstrate that these compounds typically crystallize in centrosymmetric space groups with specific hydrogen bonding patterns. The carboxylic acid groups participate in intermolecular hydrogen bonding networks that significantly influence crystal packing and physical properties. The pyrazole rings often exhibit π-π stacking interactions that contribute to the overall crystal stability and organization.

Ultraviolet-visible spectroscopy reveals electronic absorption characteristics related to the π-π* transitions within the pyrazole ring system. The absorption maxima typically occur in the 200-330 nanometer range, with the exact wavelengths depending on solvent effects and molecular environment. These electronic transitions provide valuable information about the compound's electronic structure and potential photophysical applications.

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-5(2-3-7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEJONJMFDVIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071814-44-2 | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-methylpyrazole with acetic anhydride in the presence of concentrated sulfuric acid. The reaction mixture is typically heated to 150°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 2-(1-methyl-1H-pyrazol-5-yl)acetic acid exhibits potential anti-inflammatory effects. Studies have shown that compounds in the pyrazole family can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that derivatives of this compound could be explored for developing new anti-inflammatory drugs .

Drug Development

The compound’s structural characteristics make it a candidate for drug development. Its ability to modulate biological pathways can be leveraged to create pharmaceuticals targeting specific diseases. For instance, modifications of the pyrazole ring can enhance bioactivity or selectivity for particular receptors .

Agricultural Applications

Pesticide Formulation

The pyrazole moiety is known for its efficacy in pesticide formulations. This compound can serve as a building block in synthesizing agrochemicals aimed at controlling pests and diseases in crops. Its effectiveness in inhibiting certain biochemical pathways in pests can lead to more efficient pest management solutions .

Herbicide Development

Additionally, this compound may contribute to the development of herbicides that target specific plant growth pathways, providing a means to control unwanted vegetation without harming desirable crops. The specificity of such herbicides could minimize environmental impact while maximizing agricultural productivity .

Biochemical Research

Buffering Agent

In biochemical experiments, this compound has been utilized as a buffering agent due to its ability to maintain pH levels within a desired range during reactions. This property is particularly beneficial in enzyme assays and other biological applications where pH stability is critical .

Peptide Synthesis

The compound has also been noted for its role in peptide synthesis, functioning as a coupling agent that facilitates the formation of peptide bonds between amino acids. This application is vital in producing peptides for therapeutic use and research purposes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, emphasizing differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Acidity :

- Electron-withdrawing groups (e.g., nitro in ) increase the acidity of the acetic acid moiety compared to electron-donating groups (e.g., methyl in ). This impacts reactivity in coupling reactions or salt formation.

- Fluorination (e.g., 2,2-difluoro derivative ) further enhances acidity and metabolic stability, making it valuable in medicinal chemistry.

Solubility and Reactivity: The 1,3-dimethyl analog exhibits improved solubility in organic solvents due to increased hydrophobicity, favoring reactions in non-polar media. The methylthio variant introduces a sulfur atom, enabling thiol-mediated conjugation or coordination chemistry.

Synthetic Utility :

- The nitro-substituted derivative serves as a precursor for reduction to amine intermediates, critical for constructing heterocyclic scaffolds.

- Discontinued availability of the parent compound highlights the reliance on commercial analogs for scalable synthesis.

Structural and Functional Insights:

- Crystallography : SHELX software (e.g., SHELXL ) is widely used for refining crystal structures of pyrazole derivatives, aiding in the determination of substituent conformations and hydrogen-bonding networks.

- Synthetic Routes : Evidence highlights common methods such as boronic ester coupling (e.g., Suzuki-Miyaura in ) and BH₃·THF reductions (e.g., ), applicable to modifying the pyrazole core.

Biological Activity

2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The structure of this compound features a pyrazole ring, which is known for its versatility in biological systems. The synthesis typically involves multi-step reactions, often focusing on optimizing yield and purity. Recent developments have highlighted various synthetic routes that enhance the efficiency of producing this compound.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit promising anticancer properties. For instance, studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | MDA-MB-231 | 2.43 |

| 7h | HepG2 | 4.98 |

| 10c | MDA-MB-231 | 7.84 |

These compounds demonstrated selective cytotoxicity against cancer cells compared to non-cancerous cells, indicating their potential as lead compounds in cancer therapy .

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 125a | 62% | 71% |

| 150a | 60% | 65% |

The selectivity index for these compounds suggests they may provide therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs .

The mechanisms through which this compound exerts its biological effects include:

- Microtubule Destabilization : Some pyrazole derivatives disrupt microtubule assembly, leading to apoptosis in cancer cells .

- Inhibition of Histone Deacetylases (HDACs) : Certain compounds have been identified as potent HDAC inhibitors, which are crucial for regulating gene expression involved in cell cycle progression and apoptosis .

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives:

- Breast Cancer Study : A study involving the treatment of MDA-MB-231 cells with pyrazole derivatives showed significant apoptosis induction at low concentrations (1 µM), alongside enhanced caspase activity .

- Inflammation Model : In a carrageenan-induced rat paw edema model, selected pyrazole derivatives exhibited notable anti-inflammatory effects with minimal side effects observed in histopathological examinations .

Q & A

Q. What are the common synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis under basic conditions . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For instance, hydrolysis with aqueous NaOH at reflux (70–80°C) ensures complete conversion of ester intermediates to the carboxylic acid. Monitoring via TLC or HPLC is critical to track reaction progress and minimize by-products.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), while structural confirmation employs - and -NMR spectroscopy. For example, the methyl group on the pyrazole ring resonates at δ ~3.8 ppm in -NMR, and the carboxylic acid proton appears as a broad singlet at δ ~12 ppm . High-resolution mass spectrometry (HRMS) further confirms molecular weight (e.g., m/z 181.0735 for CHNO).

Q. What spectroscopic techniques are most effective for characterizing this compound’s tautomeric forms?

Q. How do crystallographic data resolve discrepancies between theoretical and experimental bond lengths in this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals precise bond lengths and angles. For example, the C–N bond in the pyrazole ring may deviate from DFT predictions due to crystal packing effects. Using SHELXL , refinement parameters (R-factor < 0.05) ensure accuracy. Discrepancies >0.02 Å warrant re-evaluation of computational basis sets or solvent effects in DFT models .

Q. What strategies mitigate by-product formation during the synthesis of derivatives like 2-(1-methyl-1H-pyrazol-5-yl)acetamides?

Activating the carboxylic acid with EDCI/HOBt in DMF minimizes racemization and dimerization during amide coupling. Monitoring reaction pH (optimally 7–8) prevents undesired side reactions. Purification via flash chromatography (silica gel, EtOAc/hexane gradient) removes unreacted starting materials, while LC-MS identifies trace by-products .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Frontier molecular orbital (FMO) analysis calculates nucleophilic (HOMO) and electrophilic (LUMO) sites. For this compound, the carboxylic carbon (LUMO ≈ -1.5 eV) is the primary electrophilic center. Solvent effects (PCM model) and transition-state simulations (NEB method) refine activation energies for specific reagents (e.g., thionyl chloride vs. DCC) .

Q. What experimental and theoretical approaches reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies in IC values may arise from assay conditions (e.g., pH, solvent polarity). Orthogonal assays (e.g., enzyme inhibition vs. cell viability) validate target engagement. Docking studies (AutoDock Vina) correlate substituent effects (e.g., methyl vs. halogen groups) with binding affinities to enzymes like COX-2 or kinases .

Methodological Considerations

Q. How should researchers address solubility challenges in aqueous biological assays?

Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation. Dynamic light scattering (DLS) confirms colloidal stability. For pH-sensitive studies, buffer exchange (e.g., Tris-HCl at pH 8.5) enhances solubility via deprotonation of the carboxylic acid group .

Q. What protocols ensure reproducibility in X-ray crystallography of metal complexes involving this compound?

Co-crystallize with transition metals (e.g., Cu) in methanol/water (1:1) at 4°C. Use SHELXD for phase determination and Olex2 for structure visualization. Anisotropic displacement parameters (ADPs) refine metal-ligand bond distances to ±0.01 Å. Validate reproducibility by comparing unit cell parameters across multiple crystals .

Q. How can contradictory results from HPLC and NMR purity assessments be resolved?

Contradictions often arise from UV-inactive impurities (e.g., salts). Combine HPLC with charged aerosol detection (CAD) for universal response. Alternatively, -NMR (if fluorinated analogs exist) quantifies impurities lacking UV chromophores. Spiking experiments with suspected contaminants (e.g., unhydrolyzed ester) confirm retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.